

mode of action of SDHI fungicides Fluindapyr

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Compound Focus: Fluindapyr

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Biochemical Mode of Action and Properties

Fluindapyr is a broad-spectrum, systemic succinate dehydrogenase inhibitor (SDHI) fungicide belonging to the carboxamide chemical class and classified under **FRAC Group 7** [1] [2] [3]. Its core biochemical action is inhibiting the **succinate dehydrogenase (SDH) enzyme** (Complex II) in the mitochondrial respiratory chain of pathogenic fungi [1] [3].

The table below summarizes its key physicochemical and environmental fate properties.

Property	Value / Description	Significance
Chemical Group	Pyrazole-carboxamide [1]	Structural classification
Molecular Mass	351.37 [2]	-
IUPAC Name	3-(difluoromethyl)-N-[(3RS)-7-fluoro-2,3-dihydro-1,1,3-trimethyl-1H-inden-4-yl]-1-methyl-1H-pyrazole-4-carboxamide [2]	Systematic chemical name
Water Solubility (20°C, pH 7)	1.63 mg/L [2]	Low solubility; indicates potential for adsorption to soil organic matter.

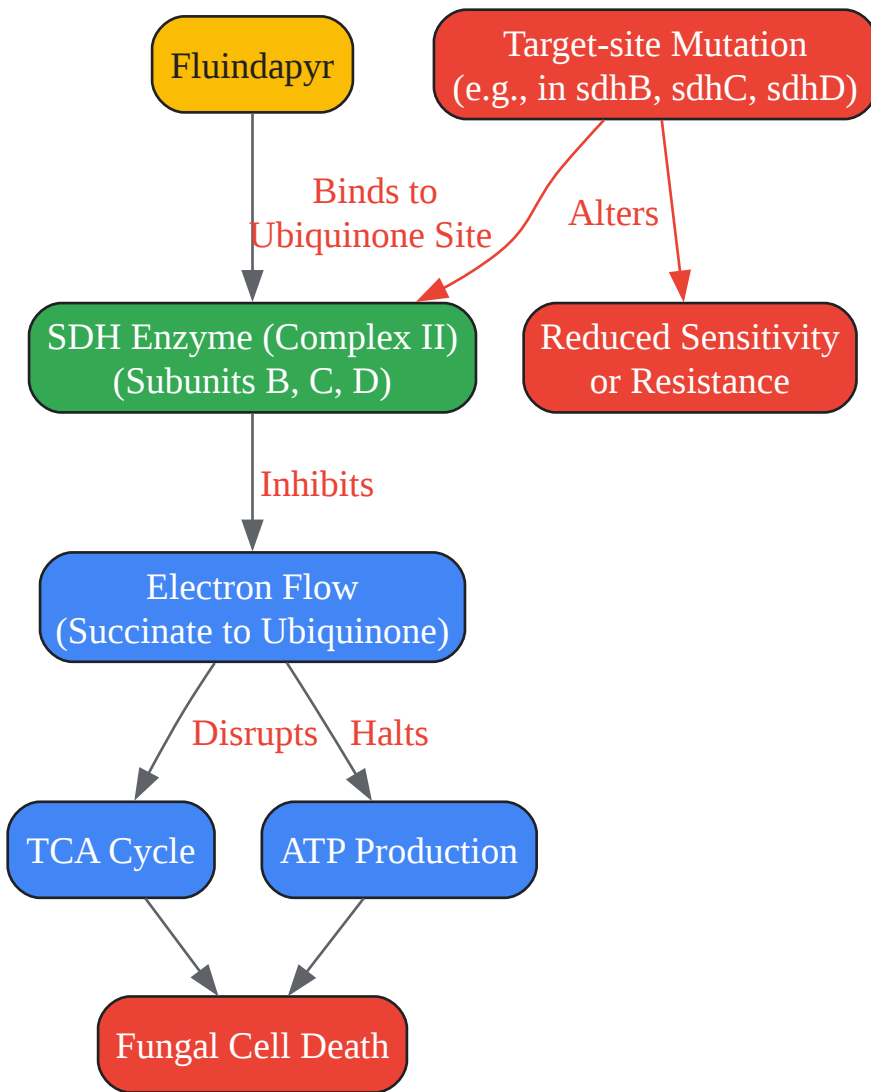
Property	Value / Description	Significance
Octanol-Water Partition Coefficient (log P)	4.12 [2]	High lipophilicity; suggests potential for bioaccumulation.
Soil Degradation DT ₅₀ (lab, 20°C)	244 days [2]	Persistent in the environment.

By binding to the ubiquinone binding site of the SDH enzyme, which is formed by subunits B, C, and D, **Fluindapyr** blocks electron transfer from succinate to ubiquinone [1]. This disrupts both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain, halting cellular energy (ATP) production and leading to fungal cell death [1].

Pathogen Control and Resistance Mechanisms

Fluindapyr provides control for key foliar diseases such as **Septoria spp.**, **Alternaria spp.**, **Cercospora spp.**, and **Corynespora spp.** [4]. It is formulated for crops including corn, cereals, soybeans, and nuts, targeting diseases like gray leaf spot, rusts, and powdery mildews [5] [2].

Resistance to SDHI fungicides is considered a **medium-high risk** [1]. Field resistance has been documented in various pathogens like *Alternaria alternata*, *Botrytis cinerea*, and *Corynespora cassiicola* [1]. Resistance typically arises from target-site mutations in the *sdhB*, *sdhC*, and *sdhD* genes, altering the fungicide's binding site [1]. Common mutations include changes at positions H257, P225, and others, depending on the fungal species [1]. A critical resistance management strategy is to avoid exclusive reliance on SDHIs and rotate fungicides with different modes of action [3].



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Analytical and Ecotoxicological Assessment

For researchers monitoring **fluindapyr**, advanced analytical methods and understanding ecological impacts are crucial.

- **Residue Analysis Protocol:** A robust method for simultaneous determination of **fluindapyr** and its five metabolites in fruits and vegetables uses **mixed-solution (acetonitrile/water) extraction**, clean-up via **Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE)**, and analysis with **UHPLC-MS/MS** [4]. This method addresses the challenge posed by the high water-solubility of some metabolites, which conventional QuEChERS may not adequately capture [4].

- **Ecotoxicity and Interactions:** **Fluindapyr** can be rapidly absorbed by earthworms (*Eisenia fetida*), with a half-life of approximately 28 days or longer in artificial soil [6]. Recent studies show that co-exposure with microplastics (PS, PMMA) can enhance the bioaccumulation of **fluindapyr** in earthworms and exacerbate oxidative stress and histopathological damage to the epidermis and gut [6]. The effect is microplastic size-dependent, with smaller particles (0.1 μm) generally causing greater adsorption and toxic effects [6].

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